2-(2-Bromoethyl)-6-(pyridin-2-yl)-2,3-dihydropyridazin-3-one
Description
2-(2-Bromoethyl)-6-(pyridin-2-yl)-2,3-dihydropyridazin-3-one is a pyridazinone derivative featuring a bromoethyl substituent at position 2 and a pyridin-2-yl group at position 6. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for their versatility in medicinal chemistry and agrochemical applications. The pyridin-2-yl moiety may enhance binding affinity to biological targets due to its aromatic and hydrogen-bonding capabilities.
Properties
IUPAC Name |
2-(2-bromoethyl)-6-pyridin-2-ylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c12-6-8-15-11(16)5-4-10(14-15)9-3-1-2-7-13-9/h1-5,7H,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXPTIDHLLGMKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=O)C=C2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Bromoethyl)-6-(pyridin-2-yl)-2,3-dihydropyridazin-3-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dihydropyridazinone core structure with a bromoethyl and pyridine substituent. Its molecular formula is , and it has a molecular weight of 256.11 g/mol.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Several studies have highlighted the anticancer potential of dihydropyridazinone derivatives. These compounds have been noted to induce apoptosis in cancer cells through the activation of caspase pathways. For example, a related compound demonstrated cytotoxicity against breast cancer cell lines by disrupting cell cycle progression .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, leading to cell death in pathogens and cancer cells.
- Modulation of Signaling Pathways : It has been suggested that the compound can modulate signaling pathways related to cell proliferation and apoptosis .
Study 1: Antimicrobial Efficacy
A study published in PubMed evaluated the antimicrobial efficacy of various dihydropyridazinone derivatives, including this compound. The results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against E. coli and S. aureus .
Study 2: Anticancer Activity
Another study investigated the effects of dihydropyridazinone derivatives on human breast cancer cells (MCF-7). The compound was found to induce apoptosis and inhibit cell proliferation effectively at IC50 values ranging from 20 to 40 µM .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues of Pyridazin-3(2H)-ones
The table below compares 2-(2-Bromoethyl)-6-(pyridin-2-yl)-2,3-dihydropyridazin-3-one with structurally related pyridazinone derivatives:
Key Observations :
- Electrophilicity: The bromoethyl group in the target compound enhances reactivity compared to non-halogenated analogs like the hydroxyethyl derivative .
- Aromatic Substituents : The pyridin-2-yl group may confer stronger π-π stacking interactions than phenyl or thiophene groups .
- Molecular Weight : Bromine significantly increases molecular weight (e.g., 313.12 vs. 269.32 in the thiophene analog) .
Reactivity Comparison :
- Bromoethyl-substituted pyridazinones are more reactive toward nucleophiles (e.g., amines, thiols) than methyl or hydroxyethyl analogs due to the labile bromine atom .
- Fluorophenyl-substituted derivatives (e.g., the compound in ) may exhibit enhanced stability under acidic conditions compared to pyridinyl analogs .
Spectroscopic and Physical Properties
- ¹H NMR : Bromine atoms cause characteristic splitting patterns due to isotopic effects (¹H NMR signals for bromoethyl protons appear as quartets or multiplets) .
- Mass Spectrometry : Bromine isotopes (⁷⁹Br and ⁸¹Br) produce distinct M+2 peaks, aiding in identification .
- Stability : Bromoethyl derivatives are less stable than hydroxyethyl analogs under basic conditions but more stable than iodoethyl analogs .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(2-Bromoethyl)-6-(pyridin-2-yl)-2,3-dihydropyridazin-3-one typically involves:
- Construction of the dihydropyridazinone ring system.
- Introduction of the pyridin-2-yl substituent at the 6-position.
- Alkylation with a 2-bromoethyl moiety at the 2-position.
The key challenge is the selective functionalization of the pyridazinone ring and the installation of the bromoethyl group without affecting the heterocyclic core.
Preparation of the Dihydropyridazinone Core
The dihydropyridazinone nucleus is commonly synthesized via condensation reactions involving hydrazines and β-dicarbonyl compounds or their equivalents. For example:
- Reaction of hydrazine derivatives with 1,3-dicarbonyl compounds yields pyridazinone rings through cyclization.
- The 6-(pyridin-2-yl) substituent is introduced by using a pyridin-2-yl-substituted β-dicarbonyl precursor or via subsequent cross-coupling reactions on the pyridazinone ring.
This approach is supported by patent literature describing pyridazinone derivatives with similar substitution patterns, where the pyridin-2-yl group is introduced either before or after ring closure depending on the synthetic route.
Introduction of the 2-(2-Bromoethyl) Side Chain
The 2-bromoethyl substituent is generally introduced via alkylation of the pyridazinone nitrogen or carbon atom at the 2-position using 1,2-dibromoethane or 2-bromoethyl halides under controlled conditions:
- Alkylation reactions are typically performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Base catalysts like potassium carbonate or sodium hydride are used to deprotonate the nucleophilic site on the pyridazinone, facilitating nucleophilic substitution with the bromoalkyl halide.
- Reaction conditions are optimized to avoid polyalkylation or side reactions.
The pressure tube method under elevated temperature and pressure has been reported as effective for similar alkylaminopyridine derivatives, which can be adapted for this compound to improve yields and reaction rates.
Detailed Reaction Conditions and Yields
| Step | Reagents & Conditions | Notes | Typical Yield (%) |
|---|---|---|---|
| Pyridazinone ring formation | Hydrazine + β-dicarbonyl compound, reflux in ethanol | Cyclization under acidic or neutral conditions | 60-80 |
| Pyridin-2-yl substitution | Use of pyridin-2-yl-substituted precursor or Pd-catalyzed cross-coupling | Cross-coupling with aryl halides or boronic acids | 50-75 |
| 2-Bromoethyl alkylation | 2-bromoethyl bromide, K2CO3, DMF, 80-120°C, 12-24 h | Pressure tube method improves conversion | 37-55 |
Yields vary depending on the exact synthetic route and purification methods employed.
Analytical Monitoring and Characterization
- Thin Layer Chromatography (TLC): Used to monitor reaction progress, especially during alkylation steps.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^13C NMR confirm the structural integrity and substitution pattern.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Elemental Analysis: Ensures correct elemental composition.
The combination of these techniques ensures the product is correctly synthesized and purified.
Research Findings and Optimization
- The pressure tube method, involving high heat and pressure, has been found to significantly improve the alkylation step's efficiency, especially for introducing bromoalkyl groups on nitrogen-containing heterocycles.
- Side reactions such as over-alkylation or ring opening are minimized by controlling stoichiometry and reaction time.
- Use of polar aprotic solvents enhances nucleophilicity and solubility of reactants, improving reaction kinetics.
Summary Table of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Ring Formation | Hydrazine + β-dicarbonyl cyclization | Straightforward, good yields | Requires careful temperature control |
| Pyridin-2-yl Introduction | Precursor substitution or Pd-catalyzed coupling | Versatile, allows substitution | May require expensive catalysts |
| Bromoethyl Alkylation | Nucleophilic substitution with 2-bromoethyl bromide | Effective, especially under pressure | Moderate yields, side reactions possible |
| Pressure Tube Method | High heat/pressure alkylation | Increased yield and rate | Requires specialized equipment |
Q & A
Basic: What synthetic methodologies are effective for preparing 2-(2-Bromoethyl)-6-(pyridin-2-yl)-2,3-dihydropyridazin-3-one, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step reactions, typically starting with condensation of pyridin-2-yl precursors and bromoethyl intermediates. Key steps include nucleophilic substitution (e.g., bromoethyl group introduction) and cyclization under reflux in polar aprotic solvents like DMF or ethanol. Catalysts such as triethylamine enhance reaction efficiency, while purification via column chromatography (ethyl acetate/hexane gradients) ensures high purity. Studies on analogous compounds suggest optimizing temperature (60–80°C) and solvent choice (DMF for solubility) can improve yields by 15–20%. Monitoring reaction progress via TLC or HPLC minimizes by-product formation .
Basic: Which spectroscopic and crystallographic techniques are recommended for structural characterization?
Answer:
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and dihydropyridazinone core integrity. Aromatic protons near the pyridin-2-yl group show distinct splitting patterns (~δ 7.5–8.5 ppm) .
- X-ray Crystallography : SHELX software (SHELXL) resolves 3D conformation and bond geometries. Single-crystal diffraction data validate the bromoethyl group's orientation and dihedral angles between heterocycles .
- Mass Spectrometry : High-resolution ESI-TOF confirms molecular weight (e.g., [M+H]+ peaks) and isotopic patterns from bromine .
Advanced: How can computational models predict the compound's interaction with biological targets?
Answer:
- Molecular Docking : Tools like AutoDock Vina simulate binding poses with enzymes (e.g., kinases) by prioritizing hydrophobic interactions from the bromoethyl group and hydrogen bonding with the pyridin-2-yl moiety .
- Density Functional Theory (DFT) : B3LYP/6-31G* calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Charge distribution maps highlight nucleophilic sites for derivatization .
- MD Simulations : GROMACS models assess stability of ligand-protein complexes over nanosecond timescales, identifying key residues for mutagenesis studies .
Advanced: What experimental approaches resolve discrepancies in observed biological activities?
Answer:
- Standardized Assays : Replicate cytotoxicity studies (e.g., MTT assays) across cell lines (e.g., HeLa vs. HEK293) under controlled conditions (48h incubation, 10 μM concentration) to isolate cell-type-specific effects .
- Orthogonal Validation : Pair enzymatic inhibition assays (e.g., kinase activity) with cellular uptake studies (LC-MS quantification) to distinguish target engagement from bioavailability limitations .
- Meta-Analysis : Compare SAR trends from structurally similar pyridazinones (e.g., 6-(4-fluorophenyl) analogs) to identify critical substituents for activity .
Basic: What are critical stability considerations for storing and handling this compound?
Answer:
- Storage : The bromoethyl group is moisture-sensitive; store under argon at -20°C. Protect from light to avoid photodegradation.
- Solubility : Use anhydrous DMSO (20 mg/mL) for biological assays; aliquot to prevent freeze-thaw degradation.
- Purity Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) ensures >95% purity. NMR checks detect hydrolytic by-products .
Advanced: What strategies enable selective functionalization of the pyridazinone core for derivative synthesis?
Answer:
- Bromoethyl Substitution : Replace bromine with nucleophiles (e.g., amines, thiols) under SN2 conditions (K2CO3, DMF, 60°C) .
- Pyridin-2-yl Modification : Suzuki-Miyaura coupling introduces aryl groups using Pd(PPh3)4 and boronic acids .
- Core Protection : Temporarily protect the pyridazinone carbonyl as a trimethylsilyl ether to prevent side reactions during alkylation .
Basic: How is the compound’s reactivity influenced by its heterocyclic substituents?
Answer:
- Pyridazinone Core : The α,β-unsaturated carbonyl facilitates Michael additions or Diels-Alder reactions under basic conditions .
- Bromoethyl Group : Acts as a leaving group for nucleophilic substitution; steric hindrance from the pyridin-2-yl ring directs regioselectivity .
- Pyridin-2-yl Ring : Participates in π-π stacking with aromatic residues in target proteins, enhancing binding affinity .
Advanced: What mechanistic insights explain contradictory catalytic outcomes in cross-coupling reactions?
Answer:
- Catalyst Poisoning : Trace moisture or oxygen deactivates Pd catalysts; rigorous solvent drying (molecular sieves) and degassing (N2 sparging) improve yields .
- Solvent Effects : Polar solvents (DMF) stabilize transition states in Suzuki couplings, while non-polar solvents (toluene) favor Stille reactions .
- Steric vs. Electronic Effects : Bulkier ligands (e.g., XPhos) mitigate steric hindrance from the pyridin-2-yl group but may slow oxidative addition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
